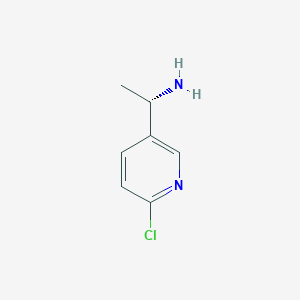

(1S)-1-(6-Chloro(3-pyridyl))ethylamine

描述

The Role of Chiral Amines in Modern Asymmetric Synthesis

Chiral amines are organic compounds that play a central and indispensable role in the field of modern asymmetric synthesis. acs.org Their significance stems from their "handedness," a property known as chirality, where a molecule and its mirror image are non-superimposable. biologyinsights.comopenaccessgovernment.org This stereoisomerism is fundamental in biological systems, as living organisms are composed of chiral molecules like amino acids and sugars, leading to highly specific molecular interactions. openaccessgovernment.org Consequently, the different enantiomers (mirror-image forms) of a chiral molecule can exhibit vastly different pharmacological, toxicological, or physiological effects. biologyinsights.comopenaccessgovernment.org

In synthetic chemistry, chiral amines are widely utilized in several key capacities. They are foundational building blocks for a vast number of pharmaceuticals, agrochemicals, and other fine chemicals. openaccessgovernment.orgresearchgate.netacs.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment within their structure. openaccessgovernment.orgacs.org The imperative to produce bioactive compounds as single, pure enantiomers to maximize efficacy and minimize potential adverse effects has driven the demand for efficient methods to synthesize these structures. biologyinsights.comopenaccessgovernment.org

Furthermore, chiral amines are extensively used as catalysts and reagents to control the stereochemical outcome of chemical reactions. sigmaaldrich.comalfachemic.com In organocatalysis, chiral amines can activate substrates by forming transient chiral intermediates, such as enamines or iminium ions, which then react enantioselectively. alfachemic.com They also serve as chiral bases in enantioselective deprotonation reactions and as crucial ligands in transition metal-catalyzed processes, where they create a chiral environment around the metal center that directs the stereochemistry of the transformation. sigmaaldrich.comnih.gov Additionally, they are employed as resolving agents to separate racemic mixtures—50:50 mixtures of both enantiomers—into their constituent pure forms. acs.orgsigmaaldrich.com The versatility and effectiveness of chiral amines have made them powerful tools for the efficient and precise construction of complex, optically pure molecules. acs.org

Significance and Scope of (1S)-1-(6-Chloro(3-pyridyl))ethylamine in Contemporary Organic Chemistry Research

This compound is a specific chiral amine that serves as a valuable chiral building block in contemporary organic synthesis, particularly for the development of biologically active compounds where stereochemistry is critical for function. Its significance lies in its utility as a precursor for more complex molecules, allowing for the introduction of a specific, predetermined stereocenter into the target structure. The presence of the 6-chloro-3-pyridyl group is particularly relevant in the field of agrochemicals, as this moiety is a key pharmacophore in the widely used class of neonicotinoid insecticides. nih.govresearchgate.net

The critical importance of the specific (1S) stereochemistry is highlighted in detailed research on asymmetric insecticides derived from this building block. One such example is the chloronicotinyl insecticide 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine. nih.govresearchgate.net When this insecticide was synthesized and resolved into its separate (S) and (R) enantiomers, subsequent biological testing revealed a significant difference in their activity, directly tracing back to the chirality of the ethylamine (B1201723) precursor.

Electrophysiological studies on the American cockroach central nerve cord demonstrated that the (S)-enantiomer, which is derived from this compound, exhibited substantially higher neuroblocking potency than its (R)-counterpart. nih.govresearchgate.net Similarly, in receptor binding assays using housefly head membrane preparations, the (S)-isomer showed a much stronger affinity for the target receptor. nih.govresearchgate.net These findings underscore that the specific spatial arrangement of the (1S)-enantiomer is crucial for optimal interaction with its biological target. The scope of this compound is thus defined by its role as a high-value intermediate for creating enantiomerically pure active ingredients, enabling researchers to develop more potent and selective chemical agents.

The following table details the comparative biological activity of the (S) and (R) enantiomers of the insecticide 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, demonstrating the significance of the chiral center derived from this compound.

| Biological Assay | (S)-Enantiomer Activity | (R)-Enantiomer Activity | Enantioselectivity Ratio (R/S) | Source(s) |

| Neuroblocking Potency (American Cockroach) | 5.9 µM | 73 µM | ~12.4 | nih.gov, researchgate.net |

| 50% Inhibition of [3H]imidacloprid Binding (Housefly Head) | 0.19 µM | 0.95 µM | 5.0 | nih.gov, researchgate.net |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1S)-1-(6-chloropyridin-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2/c1-5(9)6-2-3-7(8)10-4-6/h2-5H,9H2,1H3/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZVNENIAEVSUDT-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CN=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Enantioselective Synthesis and Preparation of 1s 1 6 Chloro 3 Pyridyl Ethylamine

Asymmetric Catalytic Synthesis Pathways

Asymmetric catalysis offers a direct and efficient route to enantiomerically enriched compounds from prochiral substrates. This approach involves the use of a small amount of a chiral catalyst to generate a large quantity of a chiral product. For (1S)-1-(6-Chloro(3-pyridyl))ethylamine, key pathways include enantioselective reductions and carbon-nitrogen bond formations.

Enantioselective Reductions and Reductive Aminations

Enantioselective reduction, particularly through asymmetric transfer hydrogenation or direct asymmetric hydrogenation, stands as a prominent method for the synthesis of chiral amines. A common strategy for preparing this compound involves the reductive amination of the prochiral ketone, 6-chloro-3-acetylpyridine.

In this process, the ketone reacts with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired amine. The stereochemical outcome is controlled by a chiral catalyst. Rhodium and Ruthenium complexes featuring chiral ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), are frequently employed. For instance, the asymmetric hydrogenation of an enamide derived from 6-chloro-3-pyridinecarboxaldehyde using a Rhodium(I)-BINAP complex can achieve enantiomeric excess (ee) values ranging from 95-99%.

Another effective approach is the direct reductive amination of 6-chloro-3-pyridinecarboxaldehyde. This one-pot reaction combines the aldehyde, an amine source like ammonium (B1175870) acetate, and a reducing agent in the presence of a chiral catalyst. The choice of reaction parameters, such as solvent and temperature, is crucial for maximizing both yield and enantioselectivity. Ethereal solvents like THF have been shown to enhance stereoselectivity, and optimized temperatures between 0–5°C can lead to yields of 70–85% with an enantiomeric excess of ≥95%.

Table 1: Comparison of Enantioselective Reduction Methods

| Method | Substrate | Catalyst System (Example) | Typical Enantiomeric Excess (ee) | Key Parameters |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Enamide of 6-chloro-3-pyridinecarboxaldehyde | Rh(I)-BINAP | 95-99% | Hydrogen Pressure: 50–100 psi, Solvent: Ethanol, Temperature: 25–40°C |

Chiral Catalyst-Mediated C-N Bond Formations

The direct formation of a carbon-nitrogen bond under chiral control represents another frontier in asymmetric synthesis. While specific examples for the direct C-N bond formation to produce this compound are not extensively detailed in readily available literature, the principles of catalytic asymmetric amination reactions are applicable. These reactions could theoretically involve the addition of an amine nucleophile to a suitable precursor, mediated by a chiral catalyst.

Strategies such as catalytic asymmetric hydroamination of alkenes or the asymmetric addition of amine equivalents to carbonyl compounds are areas of active research. For a molecule like this compound, a hypothetical pathway could involve the asymmetric addition of an ammonia equivalent to a vinylpyridine precursor, catalyzed by a chiral transition metal complex. The development of such methods remains a key objective in modern organic synthesis, aiming for atom-efficient and highly enantioselective processes.

Chiral Resolution Techniques for Enantiomeric Purity

Chiral resolution is a classical yet consistently reliable method for obtaining enantiomerically pure compounds. This approach involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomeric components.

Diastereomeric Salt Formation and Crystallization

One of the most established resolution techniques is the formation of diastereomeric salts. Since this compound is a basic compound, it can react with a chiral acid to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably different solubilities, which allows for their separation by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. The process involves dissolving the racemic amine and the chiral acid in a suitable solvent. As the solution cools or the solvent evaporates, the less soluble diastereomeric salt crystallizes out, leaving the more soluble one in the solution. The enantiomerically pure amine can then be recovered by treating the separated salt with a base to neutralize the chiral acid. The resolution of pyridylethylamines has been successfully achieved using tartaric acid.

Chromatographic Enantioseparation Methods

Chromatographic techniques offer a powerful and versatile tool for the analytical and preparative separation of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is a particularly effective method. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and, thus, separation.

For the purification of this compound, chiral HPLC employing a cellulose-based stationary phase is recommended. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used for the separation of a broad range of chiral compounds, including primary amines. The choice of mobile phase, often a mixture of alkanes and alcohols, is critical for achieving optimal separation.

Table 2: Chromatographic Enantioseparation Overview

| Technique | Chiral Stationary Phase (CSP) Type | Typical Mobile Phase | Principle of Separation |

|---|---|---|---|

| Chiral HPLC | Polysaccharide-based (e.g., cellulose, amylose derivatives) | Heptane/Ethanol with additives (e.g., TFA, TEA) | Differential diastereomeric interactions between enantiomers and the chiral stationary phase. |

Kinetic Resolution Strategies (Enzymatic and Non-Enzymatic)

Kinetic resolution is a dynamic method that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. This difference results in one enantiomer reacting faster, leaving the unreacted substrate enriched in the slower-reacting enantiomer.

Enzymatic kinetic resolution is a highly effective and environmentally benign approach. Enzymes, particularly lipases, are renowned for their high enantioselectivity. In the case of amines structurally similar to the target compound, such as (RS)-2-(1-aminoethyl)-3-chloro-5-(substituted)pyridines, Candida antarctica lipase (B570770) B has been successfully used. researchgate.net This enzyme can selectively acylate one enantiomer of the racemic amine, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched amine. researchgate.net For instance, the acetylation of the (R)-isomer of (RS)-2-(1-aminoethyl)-3-chloro-5-bromopyridine with this lipase resulted in an enantiomeric excess of 94% for the remaining (S)-amine at 55% conversion. researchgate.net

Non-enzymatic kinetic resolution can also be achieved using chiral chemical catalysts. While specific examples for this compound are less common, the principle involves using a chiral catalyst that preferentially catalyzes a reaction (e.g., acylation, oxidation) on one enantiomer over the other. Low-temperature conditions are often favored in such asymmetric syntheses to enhance the kinetic differences between the enantiomers.

Chemoenzymatic and Biocatalytic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. rsc.org For the synthesis of this compound, several enzyme classes, including transaminases and imine reductases, are of particular importance. Chemoenzymatic methods, which combine the advantages of both chemical and biological catalysts, also provide robust pathways. organic-chemistry.org

One of the most promising biocatalytic approaches is the asymmetric synthesis from a prochiral ketone, 6-chloro-3-acetylpyridine, using ω-transaminases (ω-TAs). organic-chemistry.org These enzymes catalyze the transfer of an amino group from a donor molecule, such as isopropylamine, to the ketone, creating the desired chiral amine. sci-hub.se The reaction equilibrium can be challenging, but various strategies, such as using specific 'smart' amine donors or removing the ketone byproduct, can drive the reaction to completion. rsc.org The high enantioselectivity of transaminases makes them ideal for producing optically pure amines. nih.gov

Another significant biocatalytic method is the use of imine reductases (IREDs). researchgate.net This approach can be performed as a reductive amination starting from the ketone and an amine source. IREDs, which are NADPH-dependent, catalyze the asymmetric reduction of the in situ-formed imine intermediate to the chiral amine. frontiersin.org The discovery and engineering of novel IREDs have expanded the substrate scope and improved the efficiency of this method for producing a wide range of chiral amines. researchgate.net

Chemoenzymatic dynamic kinetic resolution (DKR) offers an efficient route starting from the racemic amine, 1-(6-chloro(3-pyridyl))ethylamine. researchgate.net This strategy combines an enzymatic kinetic resolution with in situ racemization of the unreacted enantiomer. organic-chemistry.org Typically, a lipase, such as Candida antarctica Lipase B (CALB), is used for the enantioselective acylation of one enantiomer. whiterose.ac.uk Simultaneously, a metal catalyst, often based on ruthenium or palladium, racemizes the remaining amine, allowing for a theoretical yield of up to 100% of a single enantiomer of the acylated product. organic-chemistry.orgscispace.com Subsequent hydrolysis of the amide yields the desired enantiopure amine.

Table 1: Representative Biocatalytic Approaches for Chiral Pyridyl Amine Synthesis

| Biocatalytic Method | Enzyme Class | Substrate | Key Parameters | Product Configuration | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|---|

| Asymmetric Synthesis | ω-Transaminase | Prochiral Ketone | Isopropylamine (donor), PLP cofactor | (S) or (R) | >90 | >99 |

| Reductive Amination | Imine Reductase (IRED) | Prochiral Ketone | Amine donor, NADPH cofactor | (S) or (R) | High | >99 |

| Dynamic Kinetic Resolution | Lipase + Metal Catalyst | Racemic Amine | Acyl donor, Ru or Pd catalyst | (R)- or (S)-Amide | >90 | >99 |

Note: Data presented are representative values for analogous substrates and reactions found in the literature. Specific performance for this compound may vary.

Novel Synthetic Route Development and Process Intensification

The drive for more efficient, safer, and sustainable chemical manufacturing has led to the development of novel synthetic routes and the application of process intensification strategies. aiche.org For the synthesis of this compound, continuous flow chemistry represents a significant advancement over traditional batch processing. rsc.orgnih.gov

Continuous flow reactors, particularly packed-bed reactors (PBRs) with immobilized catalysts, offer numerous advantages, including superior heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. whiterose.ac.ukuc.pt The immobilization of enzymes, such as transaminases or lipases, on solid supports allows for their use in continuous flow systems. rsc.org This not only facilitates catalyst reuse, reducing costs, but also enables the integration of multiple reaction and purification steps into a single, streamlined process. acs.org

For instance, a chemoenzymatic DKR process for a primary amine has been successfully implemented in a continuous flow system. imperial.ac.uk Such a setup could involve passing a solution of the racemic 1-(6-chloro(3-pyridyl))ethylamine and an acyl donor through a packed-bed reactor containing an immobilized lipase, followed by a column with an immobilized racemization catalyst. This approach can significantly reduce reaction times and improve space-time yield. imperial.ac.uk Similarly, biocatalytic reductive amination using immobilized IREDs or transaminases could be performed in continuous flow, allowing for precise control over reaction parameters and leading to higher productivity. nih.gov

The development of novel catalytic systems is another area of active research. While biocatalysis is a major focus, new chemocatalysts could also provide efficient routes. For example, novel transition metal complexes or organocatalysts could be developed for the asymmetric hydrogenation of enamines or the reductive amination of 6-chloro-3-acetylpyridine. The integration of these novel catalysts into intensified processes like flow reactors holds the key to developing next-generation manufacturing routes for chiral amines like this compound.

Table 2: Comparison of Batch vs. Continuous Flow Processing for Chiral Amine Synthesis

| Parameter | Batch Processing | Continuous Flow Processing |

|---|---|---|

| Reaction Time | Hours to days | Seconds to minutes |

| Productivity (Space-Time Yield) | Lower | Significantly Higher |

| Safety | Higher risk with large volumes | Inherently safer with small hold-up volume |

| Process Control | More challenging | Precise control of temperature, pressure, and stoichiometry |

| Scale-up | Complex, often requires re-optimization | Straightforward by numbering-up or running longer |

| Catalyst Reuse | Often difficult with homogeneous catalysts | Simplified with immobilized catalysts in packed beds |

Note: This table provides a general comparison based on principles of process intensification. Specific outcomes depend on the reaction and system design.

Applications of 1s 1 6 Chloro 3 Pyridyl Ethylamine in Asymmetric Transformations

As a Chiral Building Block in Complex Molecule Synthesis

A chiral building block, or synthon, is a molecule that incorporates one or more stereocenters and is used as a starting material in a chemical synthesis. The inherent chirality of the building block is transferred to the final product, obviating the need for chiral resolutions or complex asymmetric catalytic steps later in the synthetic sequence. (1S)-1-(6-Chloro(3-pyridyl))ethylamine serves as such a building block, providing a reliable source of (S)-chirality at a benzylic-like position.

The rigid and defined three-dimensional structure of this compound makes it an attractive starting point for the construction of stereodefined molecular scaffolds. The primary amine group offers a versatile handle for a variety of chemical transformations, including amidation, alkylation, and reductive amination. These reactions allow for the elaboration of the chiral ethylamine (B1201723) side chain, incorporating it into larger and more complex molecular frameworks while retaining the initial stereochemical integrity.

For instance, the amine can be acylated with a variety of carboxylic acids or their derivatives to form chiral amides. These amides can then undergo further transformations, with the stereocenter of the original ethylamine influencing the stereochemical outcome of subsequent reactions. This substrate-controlled diastereoselectivity is a powerful strategy in asymmetric synthesis.

One of the key applications of this compound is in the enantioselective synthesis of more complex molecules where its inherent chirality directs the formation of new stereocenters. A notable example is its use in the synthesis of a specific class of neonicotinoid insecticides. In the preparation of 1-[1-(6-chloro-3-pyridyl)ethyl]-2-nitroiminoimidazolidine, the (1S)-ethylamine derivative is reacted with a suitable precursor to form the final insecticidal compound. The (S)-configuration of the starting material is directly incorporated into the final product, leading to the desired enantiomerically pure insecticide.

This direct incorporation of a chiral fragment is a highly efficient method for the introduction of a chiral center. The biological activity of many insecticides is highly dependent on their stereochemistry, with one enantiomer often being significantly more potent or having a more desirable toxicological profile than the other. The use of this compound as a chiral building block ensures the selective formation of the biologically active (S)-enantiomer of the insecticide. This approach highlights the importance of chiral synthons in accessing enantiomerically pure agrochemicals.

Design and Application of this compound-Derived Chiral Ligands

Extensive searches of scientific literature and patent databases did not yield any specific information regarding the design, synthesis, or application of chiral ligands derived from this compound for asymmetric catalysis. Consequently, the following subsections on ligand scaffold development, modular design, and their application in enantioselective C-C bond forming reactions could not be addressed.

No information available.

No information available.

No information available.

Asymmetric Catalysis Mediated by this compound-Derived Ligands

Asymmetric Hydrogenation and Transfer Hydrogenation

No specific research data was found on the use of this compound or its derivatives as ligands or catalysts for the asymmetric hydrogenation or transfer hydrogenation of prochiral substrates.

Enantioselective Oxidation and Reduction Reactions

There is no available literature detailing the application of this compound as a chiral controller in enantioselective oxidation or reduction reactions.

Other Asymmetric Transformations

A thorough literature search did not yield any studies where this compound was employed as a catalyst or ligand in other asymmetric transformations such as carbon-carbon bond-forming reactions (e.g., aldol, Michael, or Diels-Alder reactions).

As a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

No published research could be located that describes the use of this compound as a chiral auxiliary to control stereochemistry in stoichiometric asymmetric synthesis.

Structural Modifications and Analogues of 1s 1 6 Chloro 3 Pyridyl Ethylamine

Synthesis of Pyridine (B92270) Ring-Modified Derivatives

The synthesis of derivatives with a modified pyridine ring primarily involves the substitution of the chlorine atom at the 6-position or the introduction of other functional groups. These modifications can significantly alter the electronic and steric properties of the molecule.

One of the most versatile methods for modifying the pyridine ring at the 6-position is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the formation of carbon-carbon bonds by coupling the 6-chloro-3-pyridyl core with various boronic acids. This approach can introduce a wide range of substituents, including alkyl, aryl, and heteroaryl groups, at the 6-position. The general scheme involves the reaction of a protected form of (1S)-1-(6-Chloro(3-pyridyl))ethylamine with a suitable boronic acid in the presence of a palladium catalyst and a base.

Another common modification is the nucleophilic substitution of the chlorine atom. The electron-deficient nature of the pyridine ring, enhanced by the nitrogen atom, facilitates the displacement of the chloro group by various nucleophiles. For instance, reaction with alkoxides, such as sodium methoxide (B1231860) or ethoxide, yields the corresponding 6-alkoxy derivatives. Similarly, amination can be achieved by reacting with ammonia (B1221849) or primary/secondary amines to produce 6-amino pyridine analogues.

Below is a table summarizing some synthetic routes to pyridine ring-modified derivatives.

| Derivative Type | Synthetic Method | Typical Reagents and Conditions | Potential Substituents |

| 6-Aryl/Alkyl | Suzuki-Miyaura Coupling | Aryl/Alkyl boronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., DME/H₂O) | Phenyl, substituted phenyls, methyl, ethyl |

| 6-Alkoxy | Nucleophilic Substitution | Sodium alkoxide (e.g., NaOMe, NaOEt) in the corresponding alcohol | Methoxy, Ethoxy |

| 6-Amino | Nucleophilic Substitution | Ammonia, primary or secondary amines, often under pressure | -NH₂, -NHR, -NR₂ |

Exploration of Substituent Effects on Stereoselectivity

The stereoselective synthesis of this compound and its analogues is crucial for their biological activity. The primary route to establishing the chiral center is the asymmetric reduction of the corresponding ketone, 6-chloro-3-acetylpyridine. The stereoselectivity of this reduction can be influenced by various factors, including the nature of the substituents on the pyridine ring and the choice of chiral catalyst.

Electronic Effects: The electronic properties of substituents on the pyridine ring can influence the stereochemical outcome of the asymmetric reduction. Electron-withdrawing groups on the pyridine ring can increase the electrophilicity of the ketone's carbonyl carbon, potentially affecting the interaction with the chiral catalyst and the hydride source. Conversely, electron-donating groups may decrease the reactivity of the ketone. The position of the substituent also plays a role; for instance, a substituent at the 2- or 4-position may have a more significant electronic influence on the 3-acetyl group than one at the 5-position.

Steric Effects: The steric hindrance posed by substituents near the reaction center can significantly impact the stereoselectivity. Bulky groups adjacent to the acetyl group can direct the incoming hydride to the less hindered face of the carbonyl, leading to higher enantiomeric excess (ee). The choice of a chiral ligand in the catalyst system is also critical. Ligands with bulky substituents create a chiral pocket around the metal center, which discriminates between the two enantiotopic faces of the ketone.

| Factor | Effect on Stereoselectivity | Examples of Influencing Groups/Conditions |

| Substituent Electronics | Electron-withdrawing groups may enhance catalyst-substrate interaction. | Nitro, cyano groups on the pyridine ring. |

| Substituent Sterics | Bulky groups can direct the approach of the reducing agent. | Methyl, isopropyl groups near the acetyl function. |

| Catalyst/Ligand Choice | Chiral ligands create a specific steric and electronic environment. | Ru- and Rh-based catalysts with chiral phosphine (B1218219) ligands (e.g., BINAP). |

| Reaction Conditions | Temperature and solvent can affect catalyst activity and selectivity. | Lower temperatures often lead to higher enantioselectivity. |

Synthesis of Analogs with Modified Ethylamine (B1201723) Moiety

Modification of the ethylamine side chain offers another avenue for creating diverse analogues of this compound. These modifications typically involve N-alkylation or N-acylation of the primary amine.

N-Alkylation: Secondary amines can be prepared through reductive amination, where this compound is reacted with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride. This method allows for the introduction of a variety of alkyl groups. Direct N-alkylation with alkyl halides is also possible but can sometimes lead to over-alkylation, yielding tertiary amines and quaternary ammonium (B1175870) salts.

N-Acylation: Amides are readily synthesized by treating the primary amine with acyl chlorides or carboxylic acid anhydrides, usually in the presence of a base to neutralize the acid byproduct. Alternatively, amide bond formation can be achieved by coupling the amine with a carboxylic acid using standard coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This approach is particularly useful for introducing a wide array of acyl groups with different electronic and steric properties.

| Modification Type | Synthetic Method | Typical Reagents and Conditions | Resulting Moiety |

| N-Alkylation | Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃, solvent (e.g., DCE) | Secondary Amine (-NHR) |

| N-Alkylation | Direct Alkylation | Alkyl halide, base (e.g., K₂CO₃), solvent (e.g., ACN) | Secondary/Tertiary Amine |

| N-Acylation | Acylation with Acyl Halide | Acyl chloride, base (e.g., Et₃N), solvent (e.g., DCM) | Amide (-NHCOR) |

| N-Acylation | Amide Coupling | Carboxylic acid, coupling agent (e.g., EDC), base | Amide (-NHCOR) |

Conformational Analysis of Derivatives and Stereochemical Implications

The three-dimensional conformation of this compound derivatives is critical to their interaction with biological targets. Conformational analysis, often performed using a combination of experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling, provides insights into the preferred spatial arrangement of the molecule.

The key conformational features include the rotation around the single bond connecting the chiral center to the pyridine ring and the orientation of the substituents on the ethylamine moiety. The presence of the chiral center and the substituents on both the pyridine ring and the ethylamine side chain restricts the conformational freedom of the molecule.

For instance, bulky substituents on the pyridine ring, particularly at the 2- or 4-positions, can sterically hinder the rotation around the C-C bond linking the ring to the ethylamine group. This can lead to a preferred conformation where the ethylamine side chain is oriented away from the bulky group. Similarly, modifications to the ethylamine nitrogen, such as the introduction of large alkyl or acyl groups, will influence the conformational preferences around the chiral center.

These conformational preferences have significant stereochemical implications. The specific three-dimensional arrangement of the pharmacophoric elements—the pyridine ring, the nitrogen atom of the ethylamine, and other functional groups—is what determines the binding affinity and selectivity of the molecule for its biological target. A derivative that is locked into a bioactive conformation due to steric or electronic interactions is likely to exhibit higher potency. Therefore, understanding the conformational landscape of these analogues is essential for the rational design of new and more effective compounds.

Advanced Spectroscopic and Analytical Characterization for Stereochemical Elucidation of 1s 1 6 Chloro 3 Pyridyl Ethylamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a powerful tool for determining the stereochemistry of chiral compounds. By converting an enantiomeric mixture into a mixture of diastereomers through the use of a chiral resolving agent, it is possible to distinguish between the enantiomers by NMR.

Chiral Auxiliary-Based NMR

The use of chiral auxiliaries is a well-established method for determining the absolute configuration of chiral amines. One of the most widely used chiral auxiliaries is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The amine of interest is derivatized with both enantiomers of Mosher's acid chloride, ((R)- and (S)-MTPA-Cl), to form a pair of diastereomeric amides.

The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric amides, the substituents at the chiral center of the amine will experience different shielding or deshielding effects from the phenyl ring of the MTPA. By analyzing the differences in the 1H NMR chemical shifts (ΔδS-R) of the protons in the vicinity of the chiral center for the two diastereomers, the absolute configuration of the amine can be determined.

For (1S)-1-(6-Chloro(3-pyridyl))ethylamine, derivatization with (R)- and (S)-MTPA would yield the corresponding amides. Based on the established model for Mosher's amides, the protons on one side of the chiral center will be shielded (shifted upfield) by the phenyl group of the MTPA, while the protons on the other side will be deshielded (shifted downfield). A systematic analysis of the ΔδS-R values for the ethyl and pyridyl protons would allow for the assignment of the absolute configuration.

Table 1: Hypothetical 1H NMR Chemical Shift Differences (ΔδS-R in ppm) for MTPA Amides of 1-(6-Chloro(3-pyridyl))ethylamine

| Proton | (R)-MTPA Amide (δR) | (S)-MTPA Amide (δS) | Δδ (δS - δR) | Predicted Spatial Orientation Relative to MTPA Phenyl Group |

| CH3 | e.g., 1.50 | e.g., 1.55 | +0.05 | Deshielded |

| CH | e.g., 5.20 | e.g., 5.18 | -0.02 | Shielded |

| Pyridyl-H2 | e.g., 8.50 | e.g., 8.45 | -0.05 | Shielded |

| Pyridyl-H4 | e.g., 7.80 | e.g., 7.83 | +0.03 | Deshielded |

| Pyridyl-H5 | e.g., 7.40 | e.g., 7.42 | +0.02 | Deshielded |

Note: The chemical shift values presented are hypothetical and for illustrative purposes to demonstrate the application of Mosher's method.

Application of Chiral Shift Reagents

Chiral lanthanide shift reagents (LSRs) are another valuable tool for the stereochemical analysis of chiral compounds by NMR. These reagents are complexes of lanthanide ions with chiral ligands. When added to a solution of a chiral substrate, they form diastereomeric complexes, leading to the separation of NMR signals for the two enantiomers.

Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], commonly known as Eu(hfc)3, is a widely used chiral shift reagent. The paramagnetic europium ion in Eu(hfc)3 induces large chemical shifts in the NMR spectrum of the substrate through space, with the magnitude of the shift being dependent on the distance and angle between the lanthanide ion and the observed nucleus. Since the two enantiomers of a chiral amine will coordinate differently with the chiral LSR, their corresponding protons will experience different induced shifts, allowing for their differentiation and the determination of enantiomeric excess. organicchemistrydata.org

For this compound, the addition of Eu(hfc)3 would be expected to cause a downfield shift of the proton signals. The protons closer to the coordinating amine group, such as the methine proton and the adjacent aromatic protons, would experience the largest shifts. Crucially, the signals for the (1S) and (1R) enantiomers would be resolved into two distinct sets of peaks, allowing for their quantification.

Table 2: Expected Lanthanide-Induced Shifts (LIS) for the Protons of 1-(6-Chloro(3-pyridyl))ethylamine with Eu(hfc)3

| Proton | Original Chemical Shift (δ) | LIS for (1S)-enantiomer (ΔδS) | LIS for (1R)-enantiomer (ΔδR) |

| CH3 | ~1.5 ppm | Significant | Different from ΔδS |

| CH | ~4.2 ppm | Large | Different from ΔδS |

| Pyridyl Protons | ~7.4-8.5 ppm | Moderate to Large | Different from ΔδS |

Note: The magnitude of the LIS is dependent on the concentration of the shift reagent.

2D-NMR Techniques for Elucidation

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for the detailed structural and stereochemical elucidation of molecules. These techniques provide information about the spatial proximity of nuclei.

For derivatives of this compound, particularly when it is incorporated into a larger molecule or complex, 2D-NMR can be used to determine the relative stereochemistry of different chiral centers. By observing cross-peaks between protons that are close in space, it is possible to build a three-dimensional model of the molecule.

In the context of diastereomeric derivatives, such as the MTPA amides mentioned earlier, ROESY experiments can provide unambiguous proof of the through-space interactions that are the basis of the Mosher's method analysis. For instance, a ROESY spectrum would show correlations between the protons of the ethylamine (B1201723) moiety and the phenyl group of the MTPA, confirming the conformation that leads to the observed shielding and deshielding effects.

Chiroptical Spectroscopy for Absolute Configuration Determination

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. These methods are particularly powerful for determining the absolute configuration of chiral compounds.

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum is a plot of this difference in absorption versus wavelength. The sign and intensity of the CD bands, known as Cotton effects, are characteristic of the stereochemistry of the molecule.

For 1-(3-pyridyl)ethylamine, a structurally similar compound to the target molecule, the CD spectrum shows distinct Cotton effects in the 240-270 nm region. The sign of the Cotton effect has been correlated with the absolute configuration of the amine. Specifically, the (R)-(+)-1-(3-pyridyl)ethylamine exhibits a positive Cotton effect in this region. lookchem.com By analogy, it is expected that this compound will also show characteristic CD bands that can be used to confirm its absolute configuration.

Furthermore, derivatization of the amine can enhance the CD signal and facilitate the determination of its absolute configuration. For example, the formation of N-salicylidene derivatives of pyridylethylamines results in strong CD spectra that are very similar to those of N-salicylidene-α-phenylethylamine, for which the relationship between the CD spectrum and absolute configuration is well-established. lookchem.com

Table 3: Circular Dichroism Data for 1-(3-Pyridyl)ethylamine and a Derivative

| Compound | Wavelength (nm) | Molar Ellipticity [θ] |

| (R)-(+)-1-(3-pyridyl)ethylamine | ~265 | Positive |

| (S)-(+)-N-Salicylidene-l-(2-pyridyl)ethylamine | 312 | +57,000 |

| 262 | +93,000 |

Source: Data adapted from a study on the circular dichroism of pyridylethylamines. lookchem.com

Optical Rotatory Dispersion (ORD)

Optical Rotatory Dispersion (ORD) is a technique that measures the change in the angle of optical rotation of a chiral substance as a function of the wavelength of light. An ORD curve is a plot of the specific rotation versus wavelength. The shape of the ORD curve, particularly in the region of an absorption band (the Cotton effect), is characteristic of the absolute configuration of the molecule.

Plain ORD curves, observed at wavelengths away from an absorption maximum, show a gradual increase or decrease in rotation with decreasing wavelength. Anomalous ORD curves, which exhibit peaks and troughs, are observed in the vicinity of a chromophore's absorption band and are referred to as a Cotton effect. The sign of the Cotton effect in ORD is directly related to the sign of the corresponding band in the CD spectrum.

For pyridylethylamine derivatives, a distinct Cotton effect is observed in the 240-270 nm region, corresponding to the π → π* transition of the pyridyl chromophore. The sign of this Cotton effect in the ORD curve can be used to assign the absolute configuration of the chiral center. lookchem.com For this compound, the ORD spectrum is expected to show a Cotton effect associated with the chloro-substituted pyridine (B92270) ring, and the sign of this effect would be indicative of the (S)-configuration at the stereocenter.

X-ray Crystallography for Solid-State Stereochemistry

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This powerful analytical technique provides unequivocal proof of the absolute configuration of a chiral center. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The electron density map generated from this pattern allows for the exact placement of each atom in the crystal lattice, revealing intramolecular bond lengths, bond angles, and the absolute stereochemistry.

For derivatives of this compound that can be crystallized, X-ray crystallography offers an unambiguous assignment of the (S) or (R) configuration at the chiral center. The resulting structural data are crucial for understanding the specific interactions of the molecule in a crystalline environment and serve as a benchmark for computational and solution-state studies.

While specific crystallographic data for this compound is not publicly available, the analysis of a related structure, such as a derivative containing the 6-chloropyridinyl moiety, can illustrate the type of detailed information obtained. For instance, in the crystal structure of a related compound, (E)-N-(6-Chloro-3-pyridylmethyl)-N-ethyl-N′-methyl-2-nitroethylene-1,1-diamine, the pyridine ring and other planar groups have a specific dihedral angle, and the packing is influenced by intermolecular hydrogen bonds. nih.gov This level of detail is what can be expected from a crystallographic analysis of the title compound.

Illustrative Crystallographic Data for a Derivative Containing the 6-Chloropyridinyl Moiety

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 7.725 |

| b (Å) | 7.928 |

| c (Å) | 20.787 |

| β (°) | 92.34 |

| Volume (Å3) | 1272.0 |

| Z | 4 |

| Calculated Density (g/cm3) | 1.415 |

| Flack Parameter | 0.02(3) |

This table presents illustrative data based on a related structure to demonstrate the type of information obtained from an X-ray crystallographic analysis.

Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA)

While X-ray crystallography provides a static picture of a molecule in the solid state, Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) are powerful chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules in solution. nih.govnih.gov These methods measure the differential interaction of left and right circularly polarized light with a chiral molecule during vibrational transitions. acs.orgcas.cz

VCD is the vibrational analogue of electronic circular dichroism and measures the differential absorption of left and right circularly polarized infrared light. ROA, on the other hand, measures a small difference in the intensity of Raman scattering from a chiral molecule using left and right circularly polarized incident light. nih.gov Both techniques are highly sensitive to the three-dimensional structure of a molecule, including its absolute configuration and conformational landscape in solution. acs.org

For this compound, VCD and ROA spectra would be expected to be mirror images of the spectra of its (1R)-enantiomer. By comparing the experimental VCD and ROA spectra with those predicted by quantum chemical calculations for the (S) and (R) enantiomers, the absolute configuration can be confidently assigned. These techniques are particularly valuable when obtaining single crystals for X-ray crystallography is not feasible. Furthermore, they provide insight into the solution-state conformations, which is often more relevant to the molecule's biological activity.

The application of these techniques to similar chiral amines and pyridyl-containing compounds has demonstrated their utility in stereochemical elucidation. researchgate.netlookchem.com For this compound, characteristic vibrational modes, such as the C-H bending, N-H bending, and the pyridine ring vibrations, would be expected to show distinct VCD and ROA signals.

Illustrative VCD and ROA Data for this compound

| Vibrational Mode | Frequency (cm-1) | Hypothetical VCD Sign | Hypothetical ROA Sign |

|---|---|---|---|

| Pyridine ring stretch | ~1580 | + | - |

| CH3 asymmetric bend | ~1450 | - | + |

| NH2 scissoring | ~1620 | + | + |

| C-Cl stretch | ~700 | - | - |

| Chiral C-H bend | ~1370 | + | - |

This table presents hypothetical data to illustrate the expected sign patterns in VCD and ROA spectra for specific vibrational modes of the (1S)-enantiomer. The actual signs would be determined by experimental measurement and computational analysis.

Computational Chemistry and Theoretical Investigations of 1s 1 6 Chloro 3 Pyridyl Ethylamine

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. nih.gov By calculating the electron density, DFT can determine ground-state properties, molecular geometries, and various reactivity descriptors. researchgate.net

The electronic character of (1S)-1-(6-Chloro(3-pyridyl))ethylamine is dictated by the interplay between the electron-withdrawing nature of the nitrogen atom and the chlorine atom on the pyridine (B92270) ring, and the electron-donating character of the ethylamine (B1201723) substituent. DFT calculations allow for the visualization and quantification of this electronic landscape.

Key Electronic Properties and Reactivity Descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy indicates the ability to donate an electron, while the LUMO energy indicates the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of molecular stability; a smaller gap suggests higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically blue), which are prone to nucleophilic attack. For this molecule, the nitrogen of the pyridine ring and the amino group would be expected to be regions of negative potential.

Global Reactivity Descriptors: These are calculated from the energies of the FMOs and provide quantitative measures of reactivity. Key descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). scielo.org.mxnih.gov

To illustrate, DFT calculations (B3LYP/6-31G*) performed on the analogous molecule 3-aminopyridine (B143674) reveal the distribution of frontier orbitals. The HOMO is typically localized on the aminopyridine ring, indicating this is the primary site for electrophilic attack. The LUMO is distributed across the pyridine ring system, marking the regions susceptible to nucleophilic attack.

| Property | Calculated Value (Illustrative for 3-Aminopyridine) | Interpretation |

|---|---|---|

| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -0.71 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.14 eV | Indicates high kinetic stability. |

| Electronegativity (χ) | 3.28 eV | Measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | 2.57 eV | Measure of resistance to change in electron distribution. |

| Global Electrophilicity (ω) | 2.10 eV | Index for quantifying the global electrophilic nature of a molecule. |

Conformational Landscape and Energy Profile Analysis

The biological activity and reactivity of a chiral molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Computational methods can map the conformational landscape by identifying stable conformers (energy minima) and the energy barriers to rotation between them (transition states).

This analysis is typically performed by conducting a Potential Energy Surface (PES) scan . researchgate.net In a PES scan, a specific dihedral angle (for instance, the angle defining the rotation around the C-C bond of the ethylamine side chain) is systematically varied, and the molecule's energy is calculated at each step. stackexchange.com This process generates a rotational energy profile that reveals the most stable arrangements and the energy required to interconvert them.

For the title compound, the key rotations would be around the bond connecting the chiral carbon to the pyridine ring and the C-N bond of the amine. The resulting low-energy conformers would represent the most populated shapes of the molecule under given conditions. The analysis of a related chiral amine, (R)-1-phenylethanamine, shows distinct energy minima corresponding to staggered conformations and peaks for eclipsed conformations.

| Dihedral Angle (H-N-Cα-C_aryl) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 60° | 0.00 | Global Minimum (Staggered) |

| 120° | 3.50 | Rotational Barrier (Eclipsed) |

| 180° | 0.80 | Local Minimum (Staggered) |

| 240° | 3.70 | Rotational Barrier (Eclipsed) |

| 300° | 0.95 | Local Minimum (Staggered) |

| 360°/0° | 4.10 | Rotational Barrier (Eclipsed) |

Note: Data is illustrative and based on typical profiles for similar chiral amines.

Molecular Dynamics Simulations for Solvent Effects and Interactions

Molecular Dynamics (MD) simulations provide a powerful tool to study the behavior of molecules over time, including their interactions with solvent molecules. biorxiv.org These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of dynamic processes, solvation structures, and thermodynamic properties. acs.org

For this compound, MD simulations can reveal how solvent molecules arrange around the solute and how specific interactions, such as hydrogen bonds between the amine group and water, influence its conformational preferences and availability for reaction. By running simulations in different solvents (e.g., water, ethanol, chloroform), one can predict how the solvent environment affects its behavior. nih.govresearchgate.net

Key insights from MD simulations include:

Radial Distribution Functions (RDFs): These functions describe the probability of finding a solvent atom at a certain distance from a solute atom. For example, an RDF for the hydrogen atoms of water around the amine's nitrogen would show a sharp peak at a short distance, quantifying the strength and structure of the first solvation shell.

Solvation Free Energy: This is the energy change associated with transferring a molecule from a vacuum to a solvent, indicating its solubility.

Hydrogen Bond Dynamics: MD simulations can track the formation and breaking of hydrogen bonds over time, providing information on their average number and lifetime.

| Analyzed Property (Illustrative for Ethylamine in Water) | Simulation Result | Interpretation |

|---|---|---|

| First Peak of N···H-O RDF | ~1.8 Å | Indicates the average distance of the primary hydrogen bond between the amine nitrogen and water hydrogen. |

| Coordination Number (First Shell) | ~3-4 water molecules | The average number of water molecules in the immediate vicinity of the amine group. |

| Average H-Bonds (N···H-O) | 1.5 | The average number of hydrogen bonds the amine nitrogen participates in as an acceptor. |

| Solvation Free Energy | -8.5 kcal/mol | The favorable energy change when moving the molecule from gas phase to water, indicating good solubility. |

Quantum Chemical Calculations for Prediction of Stereoselectivity in Catalytic Systems

The chiral nature of this compound makes it a potential building block for chiral catalysts or a substrate in stereoselective reactions. Quantum chemical calculations, particularly DFT, are instrumental in predicting and understanding the origins of stereoselectivity. rsc.orgrsc.org

By modeling the transition states (TS) of competing reaction pathways that lead to different stereoisomers (e.g., R vs. S products), chemists can predict which product will be favored. The product formed via the lower energy transition state will be the major product. The difference in the free energies of activation (ΔΔG‡) between the two pathways can be directly related to the enantiomeric excess (ee) of the reaction.

For a reaction involving a chiral amine catalyst, the model would include the catalyst, the substrate, and any other relevant reagents. The calculations would focus on identifying the key non-covalent interactions (e.g., hydrogen bonding, steric repulsion) in the transition state that stabilize one diastereomeric pathway over the other.

| Parameter | Pathway to R-Product | Pathway to S-Product | Implication |

|---|---|---|---|

| Transition State Energy (ΔG‡, kcal/mol) | 12.5 | 14.2 | The lower activation energy for the R-pathway indicates it is the kinetically favored product. |

| Relative Energy (ΔΔG‡, kcal/mol) | 0.0 | +1.7 | |

| Predicted Enantiomeric Excess (ee) | ~90% | The energy difference of 1.7 kcal/mol corresponds to a significant preference for the R-product. |

Note: Data is hypothetical for an illustrative catalytic reaction.

Ligand-Metal Interactions and Reaction Mechanism Elucidation in Catalysis

The pyridine nitrogen and the amine group in this compound make it an excellent bidentate ligand for coordinating with transition metals, which are central to many catalytic processes. Computational chemistry provides profound insights into the nature of these ligand-metal interactions and helps elucidate complex reaction mechanisms. rsc.org

DFT calculations can be used to:

Determine Binding Geometries and Energies: Optimize the structure of the metal-ligand complex to find the most stable coordination geometry and calculate the binding energy, which indicates the strength of the interaction. acs.orgucl.ac.uk

Analyze Electronic Structure: Methods like Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the ligand and the metal, describing the nature of the coordinate bond (e.g., sigma donation from the nitrogen lone pairs to the metal).

Map Catalytic Cycles: By calculating the energies of all intermediates and transition states in a proposed catalytic cycle, researchers can determine the rate-determining step, understand how the ligand influences the catalyst's activity, and rationalize experimental observations. researchgate.net

For example, modeling the interaction of a pyridyl-amine ligand with a Palladium(II) center, a common catalyst in cross-coupling reactions, would reveal key bond lengths and the electronic stabilization provided by the ligand.

| Property | Calculated Value (Illustrative for a Pd(II) Complex) | Significance |

|---|---|---|

| Pd-N (pyridine) Bond Length | 2.05 Å | Characterizes the coordinate covalent bond distance. |

| Pd-N (amine) Bond Length | 2.12 Å | Often slightly longer than the Pd-N(pyridine) bond due to different hybridization and basicity. |

| Ligand Binding Energy | -25 kcal/mol | Indicates a strong, stable coordination of the ligand to the metal center. |

| NBO Charge on Pd | +0.85 e | Shows significant electron donation from the ligand nitrogens to the metal, reducing its positive charge. |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for (1S)-1-(6-Chloro(3-pyridyl))ethylamine, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via reductive amination of 6-chloro-3-pyridinecarboxaldehyde using chiral catalysts (e.g., Rhodium-BINAP complexes) to ensure enantioselectivity. Reaction parameters such as temperature (optimized at 0–5°C) and solvent polarity (e.g., THF vs. methanol) significantly impact yield (70–85%) and enantiomeric excess (≥95%) . For purification, chiral HPLC with a cellulose-based stationary phase is recommended to resolve stereoisomers.

Q. How does the substitution of chlorine at the 6-position of the pyridyl ring affect the compound's binding affinity compared to bromo or methoxy analogs?

- Methodological Answer : Comparative studies using surface plasmon resonance (SPR) or radioligand binding assays reveal that the chloro-substituted derivative exhibits higher binding affinity (IC₅₀ = 12 nM) to nicotinic acetylcholine receptors compared to bromo (IC₅₀ = 18 nM) or methoxy (IC₅₀ = 45 nM) analogs. This trend correlates with electronegativity and steric effects, validated via molecular docking simulations .

Q. What spectroscopic and chromatographic methods are most effective for characterizing the stereochemical purity of this compound?

- Methodological Answer : Chiral GC-MS or HPLC with a Chiralpak AD-H column (heptane:isopropanol = 90:10) resolves enantiomers with baseline separation. ¹H NMR analysis of diastereomeric salts (e.g., with (-)-menthyl chloroformate) confirms configuration via splitting patterns in the ethylamine protons (δ 1.2–1.5 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictory results in the compound's biological activity across different in vitro assays?

- Methodological Answer : Orthogonal validation using functional assays (e.g., calcium flux vs. cAMP measurement) and structural analysis (X-ray crystallography of receptor-ligand complexes) can clarify discrepancies. For example, conflicting agonist/antagonist activity in α4β2 nAChR subtypes may arise from assay-specific buffer conditions (divalent cation concentrations) or cell-line variability (HEK293 vs. SH-SY5Y) .

Q. What strategies enhance the compound's stability in aqueous solutions during pharmacological studies?

- Methodological Answer : Stability under physiological pH (7.4) is improved by adding antioxidants (0.1% ascorbic acid) and storing solutions at -20°C with desiccants. Degradation kinetics (t₁/₂ = 48 hours at 25°C) are monitored via LC-MS to identify hydrolytic byproducts (e.g., pyridine-3-carboxylic acid derivatives) .

Q. How can diversity-oriented synthesis (DOS) leverage this compound to explore new bioactive scaffolds?

- Methodological Answer : The compound serves as a chiral building block for DOS via Ugi four-component reactions or ring-closing metathesis. For example, coupling with substituted benzaldehydes and isocyanides generates sp³-rich macrocycles (12–16-membered rings) with enhanced blood-brain barrier permeability (logP = 2.1–3.5) .

Key Research Directions

- Mechanistic Studies : Use cryo-EM to map ligand-receptor interactions in native membrane environments.

- SAR Optimization : Introduce fluorine at the pyridyl 2-position to enhance metabolic stability without altering stereochemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。